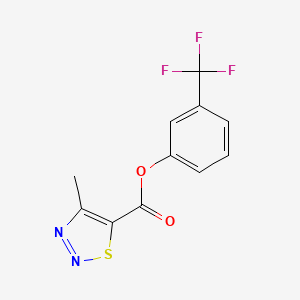
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are heterocyclic compounds that have been widely used in the synthesis of various bioactive compounds . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” can be determined using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. These reactions can lead to the formation of a wide range of bioactive compounds .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Applications
The compound 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a versatile chemical with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Organic Synthesis: This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its trifluoromethyl group can act as a lipophilic bioisostere, enhancing the metabolic stability of pharmaceuticals .
Medicinal Chemistry: In medicinal chemistry, it is used to design and synthesize novel drug candidates. The presence of the thiadiazole ring is known to confer antimicrobial, anti-inflammatory, and anticancer properties .
Agricultural Chemistry: As a potential agrochemical, this compound could be utilized in the development of new pesticides or herbicides. Its structural motifs are common in compounds that exhibit insecticidal and fungicidal activities .
Material Science: In material science, derivatives of this compound may be used to create novel polymers or coatings with specific properties such as increased resistance to degradation or improved thermal stability .
Catalysis: The compound’s structural framework is useful in catalysis, where it can be part of catalysts used in various organic reactions, potentially improving reaction efficiency and selectivity .
Biological Research: This compound can be used as a precursor for synthesizing biologically active molecules, which can be used in biological studies to explore cellular processes or as probes in bioimaging .
Analytical Chemistry: In analytical chemistry, it can be employed as a standard or reagent in the quantification and detection of various substances due to its unique chemical properties .
Environmental Science: Lastly, in environmental science, it could be used to study degradation processes or as a model compound in the assessment of environmental pollutants .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-κb pathway , which plays a crucial role in immune and inflammatory responses, among other functions.
Pharmacokinetics
The presence of a trifluoromethyl group on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
Similar compounds have shown inhibitory activity against influenza a and have been found to have antiproliferative action against human colon cancer cell lines .
Zukünftige Richtungen
Thiadiazole derivatives, including “3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate”, have shown significant therapeutic potential. Future research could focus on exploring their potential applications in the treatment of various diseases, as well as optimizing their synthesis and improving their safety profile .
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl] 4-methylthiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c1-6-9(19-16-15-6)10(17)18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBKPRWJUDTFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

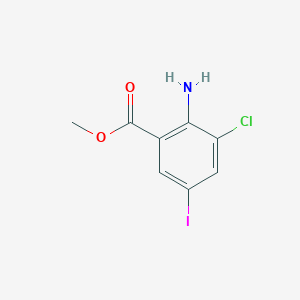
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)
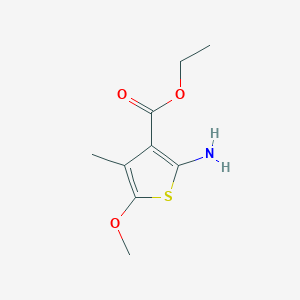
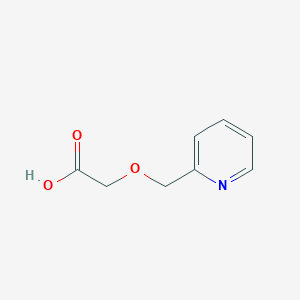
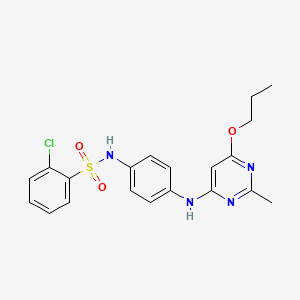
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2999543.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2999544.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2999545.png)
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2999546.png)


![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)

![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)